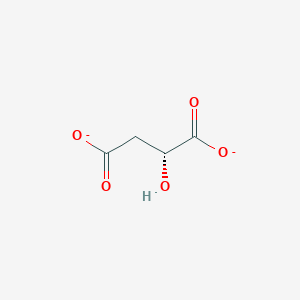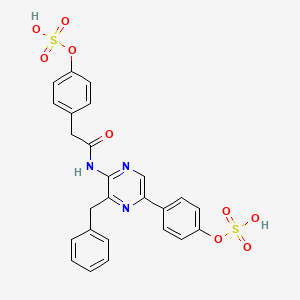
(S)-2-methylmalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-citramalate(2-) is a citramalate(2-) that is the conjugate acid of L-citramalic acid. It is a conjugate acid of a L-citramalic acid.
Aplicaciones Científicas De Investigación
1. Biosynthetic Applications
(S)-2-methylmalate is utilized in the biosynthesis of hydrolyzable and biocompatible polyesters, which have potential applications in temporary therapeutic uses. One study described the transformation of various stereoisomers of 3-methylmalic acid into an optically active and stereoregular stereocopolymer, which was evaluated for its harmlessness towards the human HepG2 cell line, indicating potential biocompatibility for medical applications (Bear et al., 1999).
2. Metabolic Pathways in Soil Bacteria
Studies have shown that soil bacteria can metabolize (S)-2-methylmalate. For instance, a Bacillus species was found to use threo-beta-methylmalate as a carbon source, demonstrating the substance's role in microbial metabolic pathways. These findings suggest its potential significance in environmental and agricultural research (Suzuki et al., 1976).
3. Neurodegenerative Disease Research
In the context of neurodegenerative diseases, (S)-2-methylmalate has been studied for its role in disorders like methylmalonic aciduria. Research involving 3D organotypic brain cell cultures highlighted that 2-methylcitrate, a derivative of (S)-2-methylmalate, induces cerebral ammonium accumulation and apoptosis, suggesting its involvement in the neuropathogenesis of such conditions (Jafari et al., 2013).
Propiedades
Fórmula molecular |
C5H6O5-2 |
|---|---|
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m0/s1 |
Clave InChI |
XFTRTWQBIOMVPK-YFKPBYRVSA-L |
SMILES isomérico |
C[C@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
SMILES canónico |
CC(CC(=O)[O-])(C(=O)[O-])O |
Sinónimos |
alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



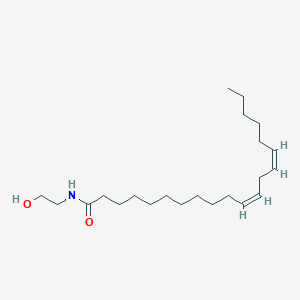
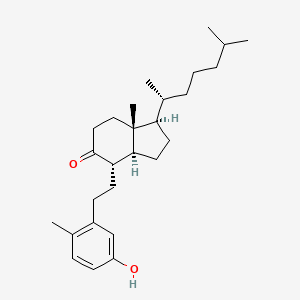
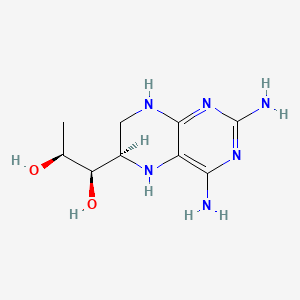
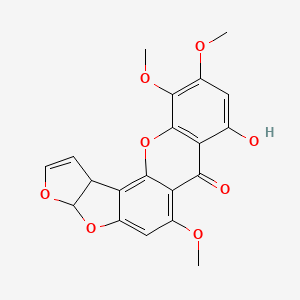


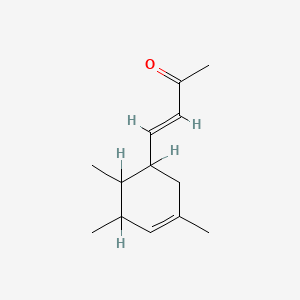

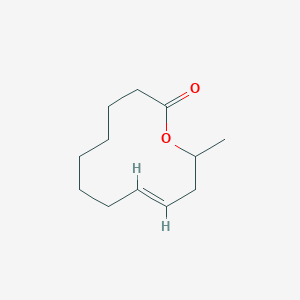
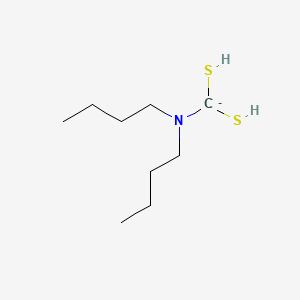
![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)
![(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile](/img/structure/B1238748.png)
